4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE
Description
This compound features a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4, a furan-2-yl group at position 2, and a morpholinoethylamine moiety at position 3. The 1,3-oxazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding. Key structural attributes include:
- Morpholinoethylamine side chain: A polar substituent that likely improves aqueous solubility and modulates pharmacokinetics .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S/c20-14-3-5-15(6-4-14)29(24,25)19-18(21-7-8-23-9-12-26-13-10-23)28-17(22-19)16-2-1-11-27-16/h1-6,11,21H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJMPFQHBJCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, specific biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Fluorobenzenesulfonyl group : Known for enhancing the electrophilicity of the compound.
- Furan ring : Often involved in interactions with biomolecules.
- Morpholine moiety : Imparts solubility and may influence the binding affinity to biological targets.
Molecular Formula : C20H23FN2O5S
Molecular Weight : 420.47 g/mol
CAS Number : 896328-22-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and nucleic acids. The fluorine atom enhances the stability and bioavailability of the compound, while the furan ring may engage in π-stacking interactions with aromatic residues in proteins.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance:
- Study Findings : A derivative demonstrated inhibitory effects against various bacterial strains, suggesting potential as a new antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Mechanism : It is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.
- Case Study : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including those from breast and lung cancers .
Research Findings and Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity related to inflammation |
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results : A significant reduction in cell viability was observed at concentrations above 15 µM after 48 hours of treatment.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Sulfonyl Group Variations
- Fluorine vs. Chlorine/Bromine: The 4-fluorobenzenesulfonyl group in the target compound reduces metabolic oxidation compared to chloro or bromo analogs, as fluorine’s electronegativity blocks cytochrome P450-mediated deactivation .
- Biological Implications : Fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies, whereas bromo analogs (e.g., ) may favor peripheral targets due to higher logP values.
Amine Substituent Analysis
- Morpholinoethyl vs. Benzyl/Aryl Amines: The morpholinoethyl group confers water solubility (~2.5-fold higher than benzyl analogs ), critical for oral bioavailability.
- Aryl Amines (e.g., 4-fluorophenyl in ): These substituents enable π-π stacking with aromatic residues in enzyme active sites, though they may reduce solubility compared to morpholinoethyl.
Core Heterocycle Modifications
- 1,3-Oxazole vs. 1,2,4-Triazole (): The 1,3-oxazole core offers superior metabolic stability over triazoles, which are prone to ring-opening under acidic conditions.
Research Findings and Implications
- Target Compound Advantages: Balanced logP (~2.8) due to morpholinoethyl and fluorosulfonyl groups, optimizing solubility and permeability . Fluorine’s inductive effect stabilizes the sulfonyl group, reducing off-target interactions .
- Comparative Limitations: Chloro and bromo analogs () may exhibit stronger binding to hydrophobic pockets but with poorer ADME profiles. Benzyl-substituted analogs () show higher cytotoxicity in vitro, suggesting the morpholinoethyl group’s safety advantage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
